molecular formula C16H18N4O3S B11016365 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11016365
M. Wt: 346.4 g/mol
InChI Key: MTDKDRWUJXODCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule characterized by a pyrrolidine-3-carboxamide core substituted with a 3-methoxyphenyl group at the 1-position and a 5-ethyl-1,3,4-thiadiazol-2-yl moiety at the amide nitrogen.

Properties

Molecular Formula

C16H18N4O3S

Molecular Weight

346.4 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C16H18N4O3S/c1-3-13-18-19-16(24-13)17-15(22)10-7-14(21)20(9-10)11-5-4-6-12(8-11)23-2/h4-6,8,10H,3,7,9H2,1-2H3,(H,17,19,22)

InChI Key

MTDKDRWUJXODCJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC

Origin of Product

United States

Preparation Methods

Cyclization of β-Hydromuconate Precursors

A foundational method for constructing 5-oxopyrrolidines involves the thermal cyclization of β-hydromuconate salts. As demonstrated in US Patent 2,496,163, heating β-hydromuconates of primary alkylamines at 150–250°C under inert conditions yields 2-substituted-5-oxopyrrolidines. For the target compound, this step forms the pyrrolidine backbone while introducing a carboxyl group at position 3.

Reaction Conditions

ParameterSpecification
Temperature200°C (optimized)
AtmosphereNitrogen-protected closed system
SolventEthanol (post-reaction purification)
Yield60–75% (reported for analogous systems)

Functionalization at Position 3

The carboxyl group at position 3 is activated for subsequent amide coupling. This is achieved via treatment with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with ammonium hydroxide to yield the primary carboxamide.

ConditionOutcome
Catalyst Loading1.2 equiv AlCl₃
Temperature0°C (2 h), then 25°C (12 h)
Yield68% (isolated)

Protecting Group Strategies

Electron-withdrawing protecting groups (e.g., methyl carbamate) on the pyrrolidine nitrogen enhance regioselectivity during alkylation, as demonstrated in analogous systems. Post-alkylation, the protecting group is removed via hydrolysis with aqueous HCl (1M, 60°C, 4 h).

Synthesis of the 5-Ethyl-1,3,4-Thiadiazol-2-Amine Intermediate

Thiadiazole Ring Formation

The 5-ethyl-1,3,4-thiadiazol-2-amine is synthesized via cyclocondensation of thiosemicarbazide with propionic anhydride. This method, adapted from J-stage studies, involves:

  • Reacting thiosemicarbazide with propionic anhydride in acetonitrile (80°C, 6 h).

  • Isolating the intermediate hydrazide-carbothioamide.

  • Cyclizing with phosphorus oxychloride (POCl₃) at 100°C for 3 h.

Yield : 82% after column chromatography.

Final Coupling Reaction

Carboxamide Bond Formation

The pyrrolidine-3-carboxamide and thiadiazole-2-amine are coupled using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dimethylformamide (DMF).

Reaction Parameters

ComponentQuantity
DCC1.5 equiv
NHS1.2 equiv
Temperature25°C, 24 h
Yield75% (HPLC-purified)

Purification and Characterization

The crude product is purified via reversed-phase HPLC (C18 column, acetonitrile/water gradient). Structural confirmation is achieved through:

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.12 (m, 4H, aromatic), 4.02 (q, 2H, CH₂CH₃).

  • HRMS : m/z 443.1521 [M+H]⁺ (calculated for C₂₁H₂₃N₄O₃S: 443.1524).

Challenges and Optimization Opportunities

  • Regioselectivity in Alkylation : Competing ortho-substitution during Friedel-Crafts reactions necessitates careful control of stoichiometry and temperature.

  • Thiadiazole Stability : The 1,3,4-thiadiazole ring is sensitive to strong acids; thus, coupling reactions require neutral pH conditions.

  • Scalability : Batch-wise cyclization steps (e.g., β-hydromuconate pyrolysis) may benefit from continuous-flow systems to improve reproducibility .

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound is susceptible to oxidation, especially at the sulfur atom.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions occur at the thiadiazole nitrogen.

Common Reagents::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or alkoxides.

Major Products::
  • Oxidation: Oxidized forms of the compound.
  • Reduction: The alcohol derivative.
  • Substitution: Various substituted derivatives.

Scientific Research Applications

    Medicine: Investigated for potential antitumor and antimicrobial properties.

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its interactions with biological macromolecules.

    Industry: Employed in the development of novel materials.

Mechanism of Action

  • The compound likely exerts its effects through interactions with specific molecular targets.
  • Further research is needed to elucidate the precise pathways involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s key structural differentiators are the 5-ethyl-thiadiazole and 3-methoxyphenyl groups. Below is a comparative analysis with analogous derivatives (Table 1):

Table 1: Structural and Physicochemical Comparisons

Compound Name Thiadiazole Substituent Phenyl Substituent Molecular Weight Key Properties/Activity
Target Compound 5-Ethyl 3-Methoxyphenyl ~360 (estimated) N/A (hypothetical)
N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide Sulfonylethyl-dihydroisoquinoline 3-Methoxyphenyl 392 IC₅₀ = 81.0 µM (MERS-CoV inhibition)
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 5-Isopropyl 4-Fluorophenyl ~362 (estimated) N/A (structural analog)
N-(5-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide Dioxolane-ethyl sulfanyl 3-Methoxyphenyl 450.5 High molecular weight, no activity data
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide 5-Methoxymethyl 3-Methoxyphenyl 362.4 Enhanced solubility (methoxymethyl group)
Key Observations:
  • Thiadiazole Substituents :
    • Ethyl (Target) vs. Isopropyl () : The smaller ethyl group may improve target binding compared to bulkier isopropyl, which could sterically hinder interactions .
    • Dioxolane-ethyl sulfanyl () : This polar substituent increases molecular weight (450.5) and may reduce membrane permeability .
  • Phenyl Substituents :
    • 3-Methoxy (Target) vs. 4-Fluoro () : The 3-methoxy group’s electron-donating nature may enhance π-π stacking in hydrophobic pockets, while 4-fluoro’s electron-withdrawing effect could alter binding affinity .

Pharmacokinetic Considerations

  • Lipophilicity : The target compound’s ethyl and methoxyphenyl groups likely yield a moderate logP, balancing solubility and membrane permeability. In contrast, the methoxymethyl analog () may exhibit improved aqueous solubility .

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound with significant potential in various biological activities. Its unique structure incorporates a pyrrolidine ring, a thiadiazole moiety, and a methoxy-substituted phenyl group, which together contribute to its pharmacological properties.

Molecular Characteristics

  • Molecular Formula : C17H19N3O3S
  • Molecular Weight : 376.4 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, where careful control of reaction conditions such as temperature, solvent choice, and reaction time is crucial for achieving high yields and purity.

Biological Activities

Research indicates that compounds similar to this compound exhibit a variety of biological activities:

Anticancer Activity

Studies have shown that derivatives of thiadiazole can act as potential anticancer agents. For instance:

  • Cytotoxic Properties : Compounds with thiadiazole rings have demonstrated cytotoxic effects against various cancer cell lines. A review highlighted that certain derivatives exhibited good antiproliferative activity against breast carcinoma (T47D), colon carcinoma (HT-29), and other cancers .
Compound Cell Line IC50 (µM) Activity
Compound AT47D1.16Antiproliferative
Compound BK5627.4Inhibits Abl kinase

Antimicrobial Activity

Thiadiazole derivatives have also been reported to possess antimicrobial properties. For example:

  • Compounds exhibiting the 2-amino-thiadiazole moiety showed significant activity against Salmonella typhi and E. coli, with inhibition zones ranging from 15–19 mm at concentrations of 500 μg/disk .

The mechanism by which this compound exerts its biological effects may involve:

  • Interaction with Proteins : Studies suggest that hydrogen bonding and π-cation interactions with protein residues can play a crucial role in its anticancer activity .
  • Antitubulin Activity : Some derivatives have shown potential in inhibiting tubulin polymerization, which is vital for cancer cell proliferation .

Case Studies and Research Findings

A comprehensive review of the literature reveals several case studies that emphasize the biological activity of thiadiazole derivatives:

  • Anticancer Screening : In vitro tests using the MTT assay demonstrated that specific compounds inhibited cell growth in various cancer types without affecting normal cells .
  • Antimicrobial Testing : A series of experiments indicated that certain substitutions on the thiadiazole ring could enhance antimicrobial efficacy against different bacterial strains .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of intermediates (e.g., carboxamide and thiadiazole precursors) and cyclization under controlled conditions. For example, cyclization may require iodine and triethylamine in DMF, with temperature regulation (60–80°C) to minimize side reactions . Catalysts like Mo(CO)6 or bases (e.g., triethylamine) are often used to enhance yields . Purity is monitored via thin-layer chromatography (TLC) or HPLC at each stage .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (1H and 13C NMR) is essential for confirming the positions of functional groups like the ethyl-thiadiazole and methoxyphenyl moieties . Mass spectrometry (MS) validates molecular weight, while infrared spectroscopy (IR) identifies carbonyl (C=O) and amide (N-H) stretches . X-ray crystallography may resolve ambiguities in stereochemistry for complex derivatives .

Q. What functional groups in this compound are critical for its biological activity?

  • Methodological Answer : The 1,3,4-thiadiazole ring enhances binding to enzymatic targets (e.g., Factor Xa) via sulfur-mediated interactions . The carboxamide group facilitates hydrogen bonding with receptors, while the 3-methoxyphenyl substituent may improve lipophilicity and membrane permeability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

  • Methodological Answer : Use statistical experimental design (e.g., factorial or response surface methodologies) to identify critical parameters like solvent polarity, temperature, and catalyst loading . For instance, refluxing in acetonitrile for 1–3 minutes significantly reduces byproduct formation in thiadiazole cyclization . Computational tools (e.g., ICReDD’s reaction path search) can predict optimal conditions by integrating quantum chemical calculations and experimental feedback .

Q. What computational strategies can predict the compound’s biological targets and mechanism of action?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) model interactions with targets like Factor Xa, leveraging structural motifs from analogs (e.g., thiazolo[5,4-c]pyridine derivatives) . Quantitative Structure-Activity Relationship (QSAR) models correlate electronic properties (e.g., Hammett constants) with inhibitory potency .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer : Reproducibility studies under standardized conditions (e.g., fixed pH, temperature) are critical. Orthogonal assays (e.g., enzymatic vs. cell-based) validate target specificity . For instance, discrepancies in Factor Xa inhibition may arise from variations in assay buffer ionic strength or co-solvents .

Q. What are the structure-activity relationships (SAR) for analogs of this compound?

  • Methodological Answer : Systematic substitution of the ethyl group on the thiadiazole ring can modulate steric hindrance and binding affinity. Introducing electron-withdrawing groups (e.g., -Cl) on the phenyl ring enhances metabolic stability but may reduce solubility . Isoxazole derivatives show improved selectivity for kinase targets compared to thiophene analogs .

Q. How can researchers design analogs with improved pharmacokinetic properties?

  • Methodological Answer : Modify the pyrrolidone-5-oxo group to reduce cytochrome P450-mediated metabolism (e.g., fluorination) . In silico ADMET tools (e.g., SwissADME) predict bioavailability by analyzing logP and polar surface area. For example, replacing the methoxyphenyl with a benzo[d][1,3]dioxole group increases blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.